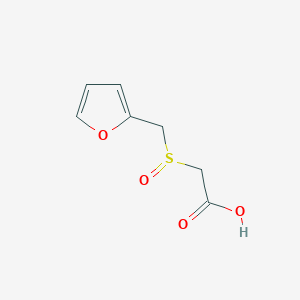

2-((Furan-2-ylmethyl)sulfinyl)acetic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid can be achieved through a multi-step chemical reaction. One common method involves the oxidation of 2-((Furan-2-ylmethyl)thio)acetic acid using an oxidizing agent such as hydrogen peroxide or sodium periodate . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfinyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar oxidation reactions. The process would involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

化学反应分析

Oxidation to Sulfone Derivatives

The sulfinyl group undergoes stepwise oxidation with hydrogen peroxide (H₂O₂) to form sulfone derivatives. This reaction is critical for modifying biological activity and stability:

This oxidation is highly pH-dependent, with optimal yields achieved under mildly acidic conditions.

Photodegradation under UV Radiation

UV exposure induces structural decomposition through furan ring cleavage and decarboxylation:

| Reaction | Conditions | Products | Key Observations | Ref. |

|---|---|---|---|---|

| UV irradiation | 254 nm, 24 hrs | Fragment with m/z = 192 (loss of CO₂ and furan) | Radical intermediates form via homolytic S–O bond cleavage. |

The reaction proceeds through a free-radical pathway, with the sulfinyl group acting as a photosensitizer.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the compound undergoes hydrolysis, particularly at the sulfinyl-acetic acid bond:

Comparative Reactivity of Structural Analogs

The sulfinyl group’s reactivity contrasts with related sulfur-containing analogs:

| Compound | Functional Group | Reactivity Difference |

|---|---|---|

| Furan-2-carboxylic acid | Carboxylic acid | Lacks sulfinyl-mediated redox activity. |

| Thioacetic acid | Thiol (-SH) | Oxidizes readily to disulfides; no furan stabilization. |

| (Furan-2-yl)methanesulfonic acid | Sulfonic acid (-SO₃H) | Higher thermal stability but reduced nucleophilicity. |

Key Mechanistic Insights

- Sulfinyl Group : Enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions .

- Furan Ring : Stabilizes transition states via resonance during oxidation and photolysis .

Experimental data confirm that the sulfinyl group’s oxidation state and the furan’s electronic effects govern reactivity, enabling targeted modifications for pharmaceutical and materials science applications .

科学研究应用

Medicinal Chemistry

2-((Furan-2-ylmethyl)sulfinyl)acetic acid is primarily utilized in the synthesis of various pharmaceutical compounds, including:

- Herbicides : It serves as an intermediate in the development of herbicides, leveraging its biological activity to inhibit plant growth selectively.

- Amide Drugs : The compound's structure allows it to be transformed into amide derivatives, which are significant in drug development due to their therapeutic properties .

Research has indicated that this compound exhibits potential antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Synthesis of Organosulfur Compounds

This compound acts as a versatile building block for synthesizing other organosulfur compounds. It can participate in various reactions, including:

- Sulfonylation Reactions : The compound can be used to introduce sulfonyl groups into other organic molecules, enhancing their reactivity and biological activity .

- C–S Bond Formation : It facilitates the formation of carbon-sulfur bonds, which are crucial in developing new materials and pharmaceuticals .

Case Studies

作用机制

The mechanism of action of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

相似化合物的比较

Chemical Profile

- IUPAC Name : 2-((Furan-2-ylmethyl)sulfinyl)acetic acid

- CAS Registry Number : 108499-26-9

- Molecular Formula : C₇H₈O₄S

- Molecular Weight : 188.20 g/mol

- Structure : Comprises a furan-2-ylmethyl group linked via a sulfinyl (-SO-) bridge to an acetic acid moiety .

Physicochemical Properties

Comparison with Structurally Similar Compounds

The sulfinylacetic acid scaffold is present in diverse pharmacologically active compounds. Below is a detailed comparison with key analogs:

Proton Pump Inhibitors (PPIs)

Key Differences :

- Structural : The target compound lacks the benzimidazole ring and pyridine substituents critical for PPIs’ binding to gastric ATPase .

Furan-Based Sulfinyl/Sulfanyl Derivatives

Key Insights :

- Sulfinyl vs.

Substituted Sulfinylacetic Acid Derivatives

Structural Impact :

- Substituent Effects : Halogens (e.g., Cl, F) and methoxy groups increase lipophilicity and metabolic stability, whereas the target compound’s furan may improve solubility .

Table 1: Comparative Physicochemical Properties

生物活性

2-((Furan-2-ylmethyl)sulfinyl)acetic acid, also known by its CAS number 108499-26-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring connected to a sulfinyl group and an acetic acid moiety. Its unique structure allows for various interactions within biological systems, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors. Preliminary studies suggest that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases and psychiatric disorders.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 (Breast) | 8.24 | 24.11 | 37.15 |

| A549 (Lung) | 12.88 | 30.00 | 45.00 |

Table 1: Cytotoxicity of this compound against selected cancer cell lines.

Neuroprotective Effects

Research has indicated that the compound may exert neuroprotective effects, particularly in models of neurodegeneration. It is believed to modulate glutamate receptors, which play a crucial role in excitotoxicity associated with conditions like Alzheimer's disease.

Case Studies

-

Study on Cancer Cell Lines :

A study evaluated the effects of this compound on a panel of cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated that the compound inhibited cell growth significantly across multiple lines, with notable selectivity towards breast cancer cells (MCF7). -

Neuroprotection in Animal Models :

In vivo studies involving animal models of neurodegeneration showed that treatment with the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((Furan-2-ylmethyl)sulfinyl)acetic acid with high purity?

- Methodology :

- Step 1 : Start with 2-(furan-2-ylmethylthio)acetic acid, synthesized via nucleophilic substitution of furfuryl mercaptan with bromoacetic acid.

- Step 2 : Oxidize the sulfide to the sulfinyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Monitor reaction progress via TLC to avoid overoxidation to the sulfone .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- NMR : Use - and -NMR to confirm sulfinyl group stereochemistry and furan ring integrity. Chemical shifts for the sulfinyl proton typically appear at δ 2.8–3.2 ppm (multiplet) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 201.032) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine absolute configuration and bond angles (e.g., S=O bond length ~1.45 Å) .

Advanced Research Questions

Q. How can oxidation conditions be optimized to prevent overoxidation of the sulfinyl group during synthesis?

- Experimental Design :

- Kinetic Control : Use substoichiometric mCPBA (0.95 equiv.) in a polar aprotic solvent (e.g., acetone) at −20°C to slow the reaction. Monitor via -NMR for sulfide (δ 2.5–2.7 ppm) and sulfone (δ 3.4–3.6 ppm) byproducts .

- Alternative Oxidants : Test hydrogen peroxide with catalytic vanadium or tungsten complexes for selective sulfoxide formation .

- Data Analysis : Compare yields and purity using LC-MS to quantify sulfoxide/sulfone ratios under varying conditions .

Q. What are the potential biological targets of this compound, and how can its activity be validated?

- Hypothesis-Driven Approach :

- Target Prediction : Use molecular docking (e.g., AutoDock Vina) to screen against enzymes with sulfinyl-binding pockets, such as cysteine proteases or sulfoxide reductases .

- In Vitro Assays :

- Enzyme Inhibition : Test inhibition of papain (a cysteine protease) at 10–100 µM concentrations, monitoring activity via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) .

- Cellular Uptake : Label the compound with and measure accumulation in HeLa cells using scintillation counting .

- Contradiction Resolution : If conflicting activity data arise (e.g., low inhibition despite strong docking scores), assess stereochemical purity via chiral HPLC (Chiralpak AD-H column) to rule out racemization .

属性

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMTNROJASFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562341 | |

| Record name | [(Furan-2-yl)methanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-26-9 | |

| Record name | [(Furan-2-yl)methanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。